3-Fluoropropyl acetate
Overview
Description
3-Fluoropropyl acetate is an organic compound with the molecular formula C5H9FO2. It is an ester formed from 3-fluoropropanol and acetic acid. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoropropyl acetate can be synthesized through the esterification of 3-fluoropropanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of azeotropic distillation can help in the removal of water formed during the esterification, thus driving the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of 3-fluoropropanol.
Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or primary amines under mild conditions.
Major Products:
Oxidation: 3-Fluoropropanoic acid.
Reduction: 3-Fluoropropanol.
Substitution: 3-Fluoropropyl amide or other substituted esters.
Scientific Research Applications
3-Fluoropropyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoropropyl acetate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its fluorinated moiety can influence the metabolic pathways and interactions with enzymes or receptors.
Comparison with Similar Compounds
3-Fluoropropanol: A precursor in the synthesis of 3-fluoropropyl acetate.
3-Fluoropropanoic acid: An oxidized derivative of this compound.
3-Fluoropropyl amide: A product of nucleophilic substitution reactions involving this compound.
Uniqueness: this compound is unique due to its ester functional group combined with a fluorinated alkyl chain. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
3-fluoropropyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCZQQKWWLJHEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.